5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine
Description
5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with an imidazole ring at the 5-position and an amine group at the 2-position of the pyridine. The methyl group on the imidazole ring (5-position) influences steric and electronic properties, making it distinct from analogs with substituents at other positions.
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-(5-methylimidazol-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H10N4/c1-7-4-11-6-13(7)8-2-3-9(10)12-5-8/h2-6H,1H3,(H2,10,12) |
InChI Key |
QEQRMMAHJVQYNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN1C2=CN=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-chloro-5-chloromethylpyridine with 5-methylimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for large-scale production.
Chemical Reactions Analysis
Substitution Reactions
The imidazole and pyridine rings participate in nucleophilic and electrophilic substitution reactions, enabling regioselective modifications.
Imidazole Ring Reactivity
The 1H-imidazole group undergoes substitution at its nitrogen or carbon positions under specific conditions:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 80°C to form quaternary ammonium salts.
-
Halogenation : Bromination with NBS in acetonitrile yields 4-bromoimidazole derivatives .
Pyridine Ring Reactivity
The pyridine’s electron-deficient ring facilitates electrophilic substitutions:
-
Amination : Catalytic amination using Pd(OAc)₂ and Xantphos with aryl halides produces biaryl amines .
-
Nitration : Reacts with nitric acid/sulfuric acid at 0°C to introduce nitro groups at the 3-position.
Table 1: Substitution Reactions
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The pyridine ring reacts with arylboronic acids under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 100°C to yield biaryl derivatives .
Heck Coupling
Alkenylation occurs with styrene derivatives using PdCl₂(PPh₃)₂ and NEt₃ in DMF at 120°C.
Key Mechanistic Insight :
Density functional theory (DFT) studies reveal that electron-deficient pyridine enhances oxidative addition rates in Pd-catalyzed reactions.
Oxidation and Reduction
Functional groups undergo redox transformations under controlled conditions.
Oxidation
-
Imidazole Ring : Hydrogen peroxide (30%) oxidizes the methyl group to a carboxylic acid at 60°C.
-
Pyridine Ring : KMnO₄ in acidic medium oxidizes the amino group to a nitro group.
Reduction
Table 2: Redox Reactions
Acid-Base and Coordination Chemistry
The compound exhibits pH-dependent behavior and metal-binding properties.
Protonation
-
The imidazole nitrogen (pKa ~6.9) protonates in acidic media, forming a cationic species .
-
The pyridine amine (pKa ~4.5) remains protonated below pH 3 .
Metal Coordination
-
Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N-donor sites, as shown by X-ray crystallography .
Biological Activity and Mechanistic Studies
The compound’s interactions with biological targets inform its pharmacological applications.
Kinase Inhibition
-
Binds to phosphoinositide 3-kinase (PI3K) via hydrogen bonding with Glu542 and π-stacking with Tyr524, as demonstrated in co-crystallization studies .
-
Inhibits cancer cell proliferation (IC₅₀ = 0.8 μM in MCF-7 breast cancer cells).
Receptor Modulation
-
Acts as a histamine H₃ receptor agonist by mimicking imidazole’s interaction with Asp114 and Glu206 residues .
Continuous Flow Reactors
Purification Techniques
Stability and Degradation
Scientific Research Applications
The compound exhibits significant biological activity, particularly in relation to receptor interactions. It has been shown to bind to receptor tyrosine kinases (RTKs), influencing pathways critical for cell growth and survival. Notably, it interacts with the insulin-like growth factor 1 (IGF1) receptor, activating downstream signaling cascades such as:
- Phosphoinositide 3-Kinase (PI3K)-Akt Pathway
- Ras-MAPK Pathway
These pathways are essential for regulating cellular proliferation and apoptosis, highlighting the compound's potential as an anticancer agent.
Therapeutic Applications
The therapeutic applications of 5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine span several areas:
Cancer Treatment
Research indicates that this compound may have potential in targeting various cancers due to its ability to inhibit key signaling pathways associated with tumor growth. In vitro studies have demonstrated its cytotoxic effects against multiple cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | 74.2 |
| MDA-MB-231 | 27.1 |
These findings suggest that it could serve as a lead compound for developing new anticancer therapies .
Antimicrobial Activity
Compounds containing imidazole and pyridine rings are often associated with antimicrobial properties. Preliminary studies have indicated that 5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine may exhibit activity against various pathogens, including bacteria and parasites. Its structural similarity to known antimicrobial agents suggests it could be further explored as a treatment for infectious diseases .
Anti-inflammatory Properties
Research into the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives has shown promise in treating inflammatory diseases. The dual action of these compounds may provide new avenues for addressing conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety of 5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine:
Case Study 1: Cytotoxicity Evaluation
A study assessed the cytotoxicity of various derivatives against HepG2 and MDA-MB-231 cell lines. The results indicated that modifications to the imidazole group significantly influenced cytotoxic activity, with certain derivatives exhibiting enhanced potency compared to established drugs like sorafenib .
Case Study 2: Antiparasitic Activity
Exploratory toxicology studies focused on imidazo[1,2-a]pyridine derivatives demonstrated their potential as antiparasitic agents against resistant strains of Entamoeba histolytica and Trichomonas vaginalis. These findings support further investigation into their application in treating neglected tropical diseases .
Mechanism of Action
The mechanism of action of 5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Position Effects :
- The 5-methyl-imidazole in the target compound vs. the 2-methyl-imidazole in ’s analog (C9H10N4) alters electronic distribution and steric accessibility. The 5-methyl group may reduce steric hindrance for binding to flat aromatic pockets in kinase targets compared to the 2-methyl isomer .
Complexity and Bioactivity: Compounds like those in and incorporate trifluoromethyl groups and fluorophenyl moieties, enhancing lipophilicity and metabolic stability.
Scaffold Variations :
- The thiazolo-pyrimidine derivative () introduces sulfur and additional nitrogen atoms, which may improve π-stacking interactions or confer antibacterial activity. In contrast, the target compound’s pyridine-imidazole scaffold is more compact, favoring synthetic scalability .
Applications :
- Piperidine-substituted analogs () are likely tailored for central nervous system (CNS) penetration due to their basic nitrogen atoms, whereas the target compound’s imidazole-pyridine system may prioritize kinase or protease inhibition .
Research Findings and Trends
- Synthetic Accessibility : The target compound shares synthetic pathways with analogs like 5-(2-methyl-imidazol-1-yl)pyridin-2-amine, often involving nucleophilic substitution or azide coupling (e.g., ).
- Biological Relevance : Trifluoromethyl and nitro groups (e.g., ) are frequently added to enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like imatinib analogs .
- Thermodynamic Stability : Methyl and trifluoromethyl groups improve thermal stability, as evidenced by patent data (–7, 9).
Biological Activity
5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. Its structure, featuring both imidazole and pyridine moieties, allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine is C₈H₈N₄, with a molecular weight of approximately 174.21 g/mol. The presence of both the imidazole ring and the pyridine ring contributes to its chemical reactivity and biological activity.
The biological activity of 5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine is primarily attributed to its ability to interact with various receptors and enzymes:
1. Receptor Interactions:
- The compound exhibits significant binding affinity to receptor tyrosine kinases, particularly those involved in the insulin-like growth factor 1 (IGF1) signaling pathway. This interaction activates downstream signaling cascades such as the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-mitogen activated protein kinase (MAPK) pathway, which are crucial for regulating cell growth and survival.
2. Enzyme Inhibition:
- It has been reported that imidazole-containing compounds can act as enzyme inhibitors. For instance, studies indicate that derivatives similar to 5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .
Biological Activities
The compound exhibits a wide range of biological activities, including:
Antimicrobial Activity:
- Research indicates that compounds similar to 5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine possess notable antibacterial and antifungal properties. For example, studies have shown effective inhibition against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Antitumor Activity:
- Several studies have explored the anticancer potential of imidazole derivatives. For instance, certain derivatives have demonstrated significant cytotoxic effects on cancer cell lines such as leukemia and melanoma . The mechanism often involves apoptosis induction through activation of specific signaling pathways.
Anti-inflammatory Effects:
- Imidazole derivatives are also noted for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several imidazole derivatives, including those structurally similar to 5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine. The results indicated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than standard antibiotics .
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines revealed that specific derivatives exhibited IC50 values in the low micromolar range against various cancers, suggesting their potential as therapeutic agents in oncology .
Research Findings Summary Table
Q & A
Q. What are the recommended synthetic routes and characterization methods for 5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine?
The compound can be synthesized via condensation reactions between 5-substituted pyridin-2-amine derivatives and appropriately functionalized imidazole precursors. For example, similar compounds were synthesized by refluxing pyridin-2-amine with aromatic aldehydes in DMF at 90°C for 1–3 hours, followed by purification via column chromatography . Characterization typically involves:
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz) to resolve aromatic protons and amine groups, with DMSO-d₆ as a solvent. ¹³C NMR confirms carbon environments, particularly imidazole and pyridine ring systems .
- Infrared (IR) Spectroscopy : Identifies characteristic stretches (e.g., C=N, NH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or EI-MS to validate molecular weight and fragmentation patterns .
Q. How should researchers design initial biological activity screening assays for this compound?
- Antimicrobial assays : Use standard protocols like broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity testing : MTT assays on human cell lines (e.g., HEK-293) to assess safety profiles .
- Dose-response curves : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and triplicate replicates for statistical validity .
Advanced Research Questions
Q. How can QSAR models be applied to optimize the biological activity of this compound?
- Parameter selection : Use software like MOE to calculate descriptors such as Log P (lipophilicity), molar refractivity (SMR), and electronic parameters (HOMO/LUMO energies). These correlate with antibacterial efficacy, as shown in pyridin-2-amine derivatives .
- Model validation : Ensure robustness via cross-validation (e.g., leave-one-out) and external test sets. A QSAR equation with r² > 0.8 and predictive R² > 0.6 is considered reliable .
Q. What methodological approaches are used in molecular docking studies to predict binding modes with target proteins?
- Protein preparation : Retrieve target structures (e.g., bacterial enzymes like DNA gyrase) from the PDB. Perform energy minimization and protonation state adjustments .
- Docking protocols : Use AutoDock Vina or Glide for flexible ligand docking. Prioritize binding poses with low RMSD (<2 Å) and favorable Gibbs free energy (ΔG < −6 kcal/mol) .
- Post-docking analysis : Evaluate hydrogen bonds, hydrophobic interactions, and π-π stacking with residues in the active site .
Q. How can researchers assess the environmental fate and ecotoxicological risks of this compound?
- Environmental persistence : Follow INCHEMBIOL project guidelines to study abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism) under simulated environmental conditions (pH 5–9, 25°C) .
- Ecotoxicology : Conduct acute toxicity assays on model organisms (e.g., Daphnia magna, Danio rerio) using OECD Test Guidelines 202 and 203. Measure LC₅₀/EC₅₀ values and bioaccumulation factors (BCF) .
Q. What experimental designs are recommended for studying stability under varying storage and reaction conditions?
- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, UV light) for 4–12 weeks. Monitor degradation via HPLC-UV at λmax ~254 nm .
- Kinetic analysis : Fit degradation data to zero/first-order models to estimate shelf life (t₉₀) and activation energy (Arrhenius equation) .
Methodological Notes
- Contradictions in evidence : While Log P and SMR are emphasized in QSAR models , advanced studies should also explore 3D descriptors (e.g., molecular shape, electrostatic potentials) for improved predictive power.
- Data gaps : Limited environmental data exist for this specific compound; extrapolate from structurally similar imidazole-pyridine hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
